N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a complex organic compound that features a unique combination of oxazolidinone and pyridopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidinone intermediate, followed by its coupling with a pyridopyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to the desired biological effects. Specific pathways involved include the inhibition of inflammatory mediators and the disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridopyrimidine derivatives and oxazolidinone-containing molecules. Examples include:
- N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide
- (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-13-10-17(26)24-9-5-8-15(19(24)22-13)20(28)23-16(14-6-3-2-4-7-14)11-25-18(27)12-30-21(25)29/h2-10,16H,11-12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIVXXNDAMCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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